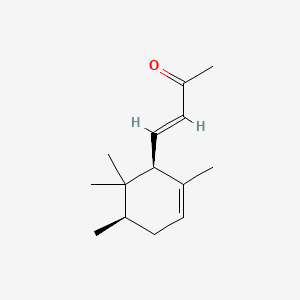
(+)-cis-alpha-Irone
Übersicht
Beschreibung
(+)-cis-alpha-Irone is a naturally occurring organic compound that belongs to the family of irones, which are known for their distinctive violet-like fragrance. This compound is found in the essential oils of certain plants, particularly in the rhizomes of the iris plant. Due to its pleasant aroma, this compound is widely used in the fragrance industry and has also attracted interest in scientific research for its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-cis-alpha-Irone typically involves the cyclization of a suitable precursor. One common method is the acid-catalyzed cyclization of a precursor such as citral or ionone. The reaction conditions often include the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride. The reaction is carried out under controlled temperatures to ensure the selective formation of the cis-isomer.
Industrial Production Methods
In industrial settings, the production of this compound is often achieved through the extraction of essential oils from the rhizomes of iris plants. The extracted oils are then subjected to fractional distillation to isolate the desired compound. Advances in biotechnology have also led to the development of microbial fermentation methods, where genetically engineered microorganisms are used to produce this compound in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-cis-alpha-Irone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form irone oxides.
Reduction: Reduction reactions can convert it to dihydroirone.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts alkylation and acylation reactions are common, using reagents like aluminum chloride and acetyl chloride.
Major Products
Oxidation: Irone oxides.
Reduction: Dihydroirone.
Substitution: Various substituted irones depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(+)-cis-alpha-Irone has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of cyclization reactions and the behavior of aromatic compounds.
Biology: Research has explored its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Studies are investigating its potential therapeutic effects, including its use in aromatherapy for stress relief and mood enhancement.
Industry: Beyond its use in fragrances, this compound is also being studied for its potential in developing new materials with unique olfactory properties.
Wirkmechanismus
The mechanism by which (+)-cis-alpha-Irone exerts its effects is primarily through its interaction with olfactory receptors in the nasal epithelium. Upon binding to these receptors, it triggers a signal transduction pathway that leads to the perception of its characteristic violet-like aroma. Additionally, its antimicrobial and antioxidant activities are believed to be due to its ability to interact with microbial cell membranes and neutralize free radicals, respectively.
Vergleich Mit ähnlichen Verbindungen
(+)-cis-alpha-Irone is unique among irones due to its specific cis-configuration, which imparts distinct olfactory properties. Similar compounds include:
(+)-trans-alpha-Irone: Has a different spatial arrangement, leading to a slightly different scent profile.
(+)-beta-Irone: Another isomer with variations in the position of the double bond, affecting its fragrance.
(+)-gamma-Irone: Differing in the ring structure, contributing to a unique aroma.
Compared to these similar compounds, this compound is particularly valued for its strong and pleasant violet-like fragrance, making it a preferred choice in the fragrance industry.
Eigenschaften
CAS-Nummer |
35124-13-1 |
|---|---|
Molekularformel |
C14H22O |
Molekulargewicht |
206.32 g/mol |
IUPAC-Name |
(E)-4-[(1S,5R)-2,5,6,6-tetramethylcyclohex-2-en-1-yl]but-3-en-2-one |
InChI |
InChI=1S/C14H22O/c1-10-6-7-11(2)14(4,5)13(10)9-8-12(3)15/h6,8-9,11,13H,7H2,1-5H3/b9-8+/t11-,13+/m1/s1 |
InChI-Schlüssel |
JZQOJFLIJNRDHK-UZPJXDOOSA-N |
SMILES |
CC1CC=C(C(C1(C)C)C=CC(=O)C)C |
Isomerische SMILES |
C[C@@H]1CC=C([C@@H](C1(C)C)/C=C/C(=O)C)C |
Kanonische SMILES |
CC1CC=C(C(C1(C)C)C=CC(=O)C)C |
Dichte |
0.932-0.939 |
Key on ui other cas no. |
79-69-6 1335-94-0 |
Physikalische Beschreibung |
colourless to pale yellow liquid |
Piktogramme |
Environmental Hazard |
Löslichkeit |
1 ml in 4 ml 70% alcohol (in ethanol) |
Synonyme |
alpha-irone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















